molecular formula C9H8Br2O2S B14366321 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene CAS No. 91737-24-5

1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene

Cat. No.: B14366321
CAS No.: 91737-24-5
M. Wt: 340.03 g/mol
InChI Key: LZGWZJXIQZWBHG-UHFFFAOYSA-N
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Description

1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene is an organosulfur compound that features both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfinyl chloride with 2,2-dibromoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dibromoethene moiety can be reduced to an ethene group using reducing agents like zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Zinc in acetic acid

    Substitution: Amines, thiols

Major Products

    Oxidation: 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene

    Reduction: 1-(Ethene-2-sulfinyl)-4-methoxybenzene

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe to study biological systems due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene depends on its interaction with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dibromoethene moiety can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: An organobromine compound with similar bromine functional groups.

    4-Methoxybenzenesulfinyl Chloride: A precursor in the synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene.

    1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene: An oxidized derivative of the compound.

Uniqueness

This compound is unique due to the presence of both sulfinyl and dibromoethene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other research fields.

Properties

CAS No.

91737-24-5

Molecular Formula

C9H8Br2O2S

Molecular Weight

340.03 g/mol

IUPAC Name

1-(2,2-dibromoethenylsulfinyl)-4-methoxybenzene

InChI

InChI=1S/C9H8Br2O2S/c1-13-7-2-4-8(5-3-7)14(12)6-9(10)11/h2-6H,1H3

InChI Key

LZGWZJXIQZWBHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C=C(Br)Br

Origin of Product

United States

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